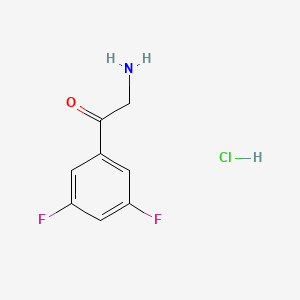

2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride

Übersicht

Beschreibung

2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an amino group and a difluorophenyl group attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and a suitable amine source.

Condensation Reaction: The 3,5-difluorobenzaldehyde undergoes a condensation reaction with the amine source in the presence of a catalyst, such as acetic acid, to form the intermediate imine.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired 2-Amino-1-(3,5-difluoro-phenyl)-ethanone.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the use of automated systems ensures consistent quality and efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The ketone group in the compound undergoes nucleophilic substitution reactions, particularly with amines, to form secondary or tertiary amine derivatives.

-

Mechanism : The ketone reacts with amines to form an imine intermediate, which is subsequently reduced to the amine product. Fluorine atoms enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

Reduction Reactions

The ketone moiety is reduced to secondary alcohols under mild conditions, preserving the amino and fluorine substituents.

-

Key Insight : Asymmetric hydrogenation using chiral Ru catalysts (e.g., [(S)-Xyl-P-Phos RuCl₂]) achieves high enantiomeric excess (>99.9%) .

Oxidation and Condensation Reactions

The compound participates in oxidation and condensation processes to form heterocyclic or extended aromatic systems.

-

Mechanistic Note : Fluorine atoms increase electron-withdrawing effects, stabilizing transition states during oxidation .

Biotransformation Pathways

Enzymatic cascades enable sustainable synthesis of chiral amino alcohols from this compound:

Reactivity with Acylating Agents

The amino group reacts with acyl chlorides or anhydrides to form amide derivatives.

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, dichloromethane, RT | N-Acetyl-2-amino-1-(3,5-difluoro-phenyl)ethanone | 85% |

Solvent-Dependent Tautomerism

The compound exhibits keto-enol tautomerism, influenced by protic solvents:

| Solvent | Dominant Tautomer | UV-Vis λ_max (nm) | Source |

|---|---|---|---|

| Methanol | Keto form | 254.62 | |

| Water | Enol-imine equilibrium | 254.59–291.00 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

The compound is primarily explored for its potential therapeutic applications, particularly in treating neurological and psychiatric disorders. Its structure suggests possible interactions with neurotransmitter receptors, specifically serotonin and dopamine receptors, which may lead to anti-inflammatory, analgesic, and neuroprotective effects .

Case Studies

- A study indicated that derivatives of this compound exhibited significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness, suggesting its potential as a lead compound in developing new treatments for this neglected disease .

- Research has demonstrated that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, thereby providing therapeutic effects in various diseases.

Organic Synthesis

Building Block for Complex Molecules

2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride serves as a crucial building block in organic synthesis. Its unique structural properties allow it to participate in nucleophilic substitution reactions and other transformations, leading to the formation of various derivatives .

Synthesis Methods

The synthesis of this compound can be achieved through several methods including:

- Nucleophilic substitution reactions.

- Oxidation to form carbonyl compounds.

- Dehydration reactions to produce alkenes .

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound's structural features enable it to interact with various biological macromolecules. The amino group facilitates hydrogen bonding, while the difluorophenyl moiety enhances lipophilicity and binding affinity. Studies have shown that it can inhibit specific enzymes and modulate receptor activities, making it valuable for biochemical probes in research.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For example:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 0.020 | Candida albicans |

| Fluconazole | 0.025 | Candida albicans |

This data illustrates its effectiveness comparable to established antifungal agents.

Industrial Applications

In addition to its research applications, the compound is utilized in developing agrochemicals and specialty chemicals within industrial settings. Its unique chemical properties make it suitable for various formulations and applications.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-1-(4-fluorophenyl)-ethanone hydrochloride

- 2-Amino-1-(3-chlorophenyl)-ethanone hydrochloride

- 2-Amino-1-(3,5-dimethylphenyl)-ethanone hydrochloride

Uniqueness

2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride is unique due to the presence of two fluorine atoms on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biologische Aktivität

2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structural features, including an amino group and a difluorophenyl moiety, is being explored for various therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C8H8ClF2N

- Molecular Weight : 209.62 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water

- Boiling Point : Approximately 290.8 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors.

- Hydrophobic Interactions : The difluorophenyl group can engage in hydrophobic interactions, enhancing the compound's binding affinity to specific targets.

Biological Activities

Research indicates that this compound exhibits significant pharmacological activities, including:

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. Preliminary investigations suggest:

- Inhibition of Cancer Cell Growth : It has been observed to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-435 | <0.01 |

| HT29 | 58.4 |

| L929 | >100 |

Neuroprotective Effects

The compound's structure suggests potential interactions with neurotransmitter receptors:

- Serotonin and Dopamine Receptors : Initial studies indicate that it may influence these receptors, which could have implications for treating psychiatric disorders and neurodegenerative diseases.

Anti-inflammatory Properties

Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also exert such activities:

- Cytokine Modulation : It may modulate the release of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Pharmacological Studies : A study indicated that derivatives similar to this compound exhibited selective action on specific receptors with low side effects. This suggests a promising safety profile for further development as a therapeutic agent .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the difluorophenyl group can significantly impact the biological activity of related compounds. This highlights the importance of structural features in determining efficacy .

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of multiple cancer cell lines, indicating its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

2-amino-1-(3,5-difluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDKKHFIJCGZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.